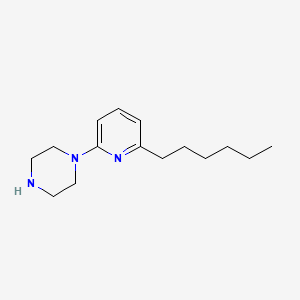
Piperazine, 1-(6-hexyl-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-(6-hexyl-2-pyridinyl)-: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound contains a piperazine ring substituted with a 6-hexyl-2-pyridinyl group, which contributes to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Ring Opening of Aziridines: Aziridines undergo ring-opening reactions under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert piperazine derivatives into their reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another on the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkyl halides, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Piperazine, 1-(6-hexyl-2-pyridinyl)- is used as a building block in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study the interactions between piperazine derivatives and biological targets. It is also employed in the development of new drugs and therapeutic agents .
Medicine: Piperazine derivatives are known for their pharmaceutical activities, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties. This compound is used in the development of new medications for these therapeutic areas .
Industry: In the industrial sector, piperazine, 1-(6-hexyl-2-pyridinyl)- is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Wirkmechanismus
The mechanism of action of piperazine, 1-(6-hexyl-2-pyridinyl)- involves its interaction with specific molecular targets and pathways. Piperazine derivatives generally exert their effects by binding to receptors or enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target .
Vergleich Mit ähnlichen Verbindungen
1-(2-Pyridinyl)piperazine: This compound is a piperazine derivative with a pyridinyl group at the 2-position.
1-(3-Fluoro-2-pyridinyl)piperazine: This derivative has a fluorine atom at the 3-position of the pyridinyl group and exhibits potent α2-adrenergic receptor antagonist activity.
Uniqueness: Piperazine, 1-(6-hexyl-2-pyridinyl)- is unique due to the presence of a hexyl group at the 6-position of the pyridinyl ring. This structural feature contributes to its distinct chemical and biological properties, differentiating it from other piperazine derivatives .
Eigenschaften
CAS-Nummer |
120144-99-2 |
|---|---|
Molekularformel |
C15H25N3 |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
1-(6-hexylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C15H25N3/c1-2-3-4-5-7-14-8-6-9-15(17-14)18-12-10-16-11-13-18/h6,8-9,16H,2-5,7,10-13H2,1H3 |
InChI-Schlüssel |
JHZPBMMAYNSZEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=NC(=CC=C1)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















